molecular formula C28H30N6O3 B2844083 8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione CAS No. 896294-85-2

8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione

Cat. No. B2844083
CAS RN: 896294-85-2
M. Wt: 498.587
InChI Key: SSVOBECWSLSGAX-UHFFFAOYSA-N
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Description

8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C28H30N6O3 and its molecular weight is 498.587. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives were synthesized and evaluated for their potential as 5-HT(1A) receptor ligands. These compounds, including close derivatives to the specified compound, demonstrated anxiolytic-like and antidepressant activities in preclinical mouse models, suggesting their value in future research for developing new therapeutic agents with potential anxiolytic/antidepressant effects (Zagórska et al., 2009).

Structural Analysis

The structure of closely related compounds reveals typical geometries with planar fused rings of the purine system, which are inclined to each other, indicating specific conformational properties essential for their biological activities (Karczmarzyk et al., 1995).

Biological Evaluation of Fluorinated Derivatives

Fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated potential antidepressant and anxiolytic applications, with selected compounds demonstrating significant effects in vivo, underscoring the importance of structural modifications for therapeutic efficacy (Zagórska et al., 2016).

Analgesic Activity

Further exploration into the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic and anti-inflammatory effects, surpassing reference drugs in efficacy. This highlights the potential of such compounds in developing new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione' involves the condensation of 2-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one to form chalcone, which is then reacted with 2-piperidinoethanamine to form the imidazolino[1,2-h]purine ring system. The resulting compound is then subjected to reduction and cyclization to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "1-methyl-3-phenylprop-2-en-1-one", "2-piperidinoethanamine" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one in the presence of a base such as NaOH or KOH to form chalcone.", "Step 2: Reaction of chalcone with 2-piperidinoethanamine in the presence of a Lewis acid catalyst such as BF3.Et2O to form the imidazolino[1,2-h]purine ring system.", "Step 3: Reduction of the resulting compound with a reducing agent such as NaBH4 or LiAlH4 to form the corresponding dihydro compound.", "Step 4: Cyclization of the dihydro compound in the presence of a Lewis acid catalyst such as BF3.Et2O to form the final product." ] }

CAS RN

896294-85-2

Product Name

8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione

Molecular Formula

C28H30N6O3

Molecular Weight

498.587

IUPAC Name

6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C28H30N6O3/c1-30-25-24(26(35)32(28(30)36)18-17-31-15-9-4-10-16-31)33-19-22(20-11-5-3-6-12-20)34(27(33)29-25)21-13-7-8-14-23(21)37-2/h3,5-8,11-14,19H,4,9-10,15-18H2,1-2H3

InChI Key

SSVOBECWSLSGAX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4C=C(N(C4=N2)C5=CC=CC=C5OC)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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